molecular formula C12H16O3 B8705578 Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 136750-68-0

Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B8705578
CAS No.: 136750-68-0
M. Wt: 208.25 g/mol
InChI Key: HFEIRJRRZLBWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanol, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

136750-68-0

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

[4-(oxan-2-yloxy)phenyl]methanol

InChI

InChI=1S/C12H16O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,12-13H,1-3,8-9H2

InChI Key

HFEIRJRRZLBWEO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mechanically stirred slurry of 10 g of lithium aluminum hydride and 100 mL of tetrahydrofuran was added dropwise with cooling in an ice bath a solution of 32.9 g (0.139 mol) of methyl 4-tetrahydropyranyloxybenzoate at a rate such that the temperature did not exceed 30° C. After stirring 18 hr at room temperature, the solution was treated cautiously with 100 mL of water. The mixture was filtered, and the filtrate was stirred with 200 mL of aqueous sodium hydroxide for 2 hr. The organic layer was separated and evaporated with a rotary evaporator. The residue was dissolved in 200 mL of ether and washed three times with 5% aqueous sodium bicarbonate and dried over sodium sulfate. Evaporation gave 20.58 g of 4-tetrahydropyranyloxybenzyl alcohol as a liquid. 1H NMR (360 MHz, THF-d8): 1.45-2.0 (m's, 6H, CH2), 3.5 (m, 1H, OCH2), 3.8 (m, 1H, OCH2 ), 4.25 (t, J=6, 1H, OH), 4.45 (d, J=6, 2H, ArCH2OH), 5.35 (t, J=3, 1H, OCHO), 6.95 (d, J=8, 2H, ArH), 7.19 (d, J=8, 2H, ArH).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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